
5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiocarbonyl compound with a suitable amine in the presence of a sulfur source. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups on the ring are replaced by other groups, modifying its reactivity and applications.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced dithiazole derivatives.
Substitution Products: Various substituted dithiazole compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione is used as a building block for synthesizing more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It may be used in studies involving enzyme inhibition or as a probe for studying sulfur-containing biomolecules.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of materials with specific properties, such as polymers or coatings that require sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The compound’s ability to form stable complexes with metals may also play a role in its biological activity.
Comparison with Similar Compounds
Thiophene: Another sulfur-containing heterocycle, but with a different ring structure.
Thiazole: Similar in containing both sulfur and nitrogen, but with a different arrangement of atoms.
Benzothiazole: Contains a fused benzene ring, giving it different chemical properties.
Uniqueness: 5-(Propan-2-yl)-3H-1,2,4-dithiazole-3-thione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
Properties
CAS No. |
918504-02-6 |
|---|---|
Molecular Formula |
C5H7NS3 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
5-propan-2-yl-1,2,4-dithiazole-3-thione |
InChI |
InChI=1S/C5H7NS3/c1-3(2)4-6-5(7)9-8-4/h3H,1-2H3 |
InChI Key |
FZXHYBMFEQCHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=S)SS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


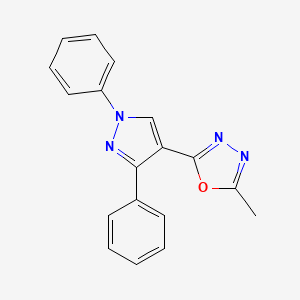

![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
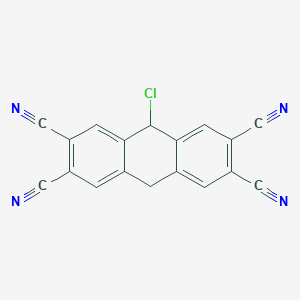
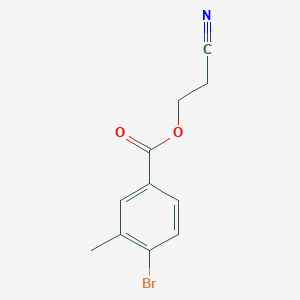
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
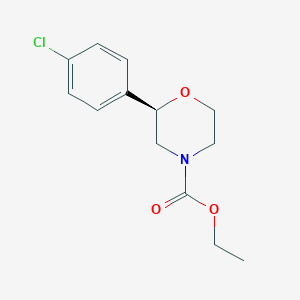
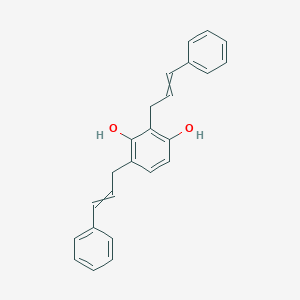
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
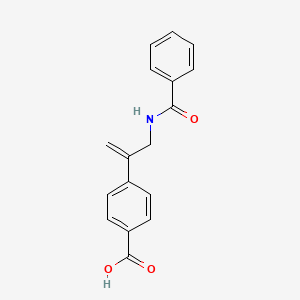
![Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-](/img/structure/B12627639.png)
